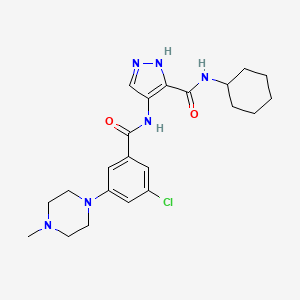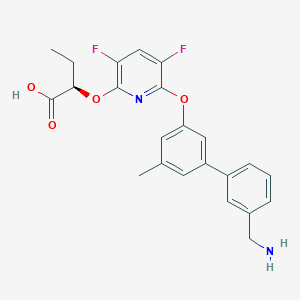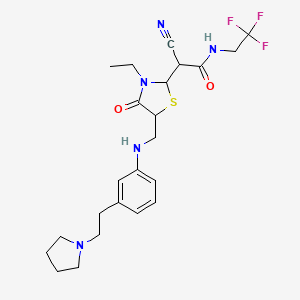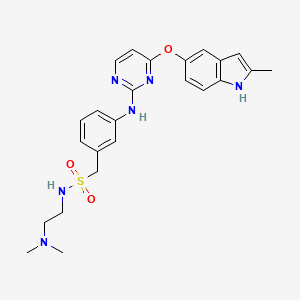
Sulfatinib
Overview
Description
Surufatinib, also known by its trade name Sulanda, is a small-molecule kinase inhibitor . It has gained attention for its therapeutic potential in solid tumors, particularly neuroendocrine tumors. In China, surufatinib is approved for late-stage, well-differentiated, extrapancreatic neuroendocrine tumors .
Mechanism of Action
- Sulfatinib selectively targets several kinases:
- This dual action enhances its antitumor activity and makes it suitable for combination with immune checkpoint inhibitors .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Sulfatinib interacts with several enzymes and proteins. It selectively targets VEGFR 1, 2, and 3, FGFR1, and CSF-1R . These interactions play a crucial role in its function as an angio-immuno kinase inhibitor . The nature of these interactions involves the inhibition of these receptors, thereby blocking the signaling pathways they are involved in .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses osteosarcoma proliferation and invasion by inhibiting epithelial–mesenchymal transition (EMT) by blocking the secretion of basic fibroblast growth factor (bFGF) in an autocrine manner .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by selectively targeting and inhibiting VEGFR 1, 2, and 3, FGFR1, and CSF-1R . This dual action of targeting tumor angiogenesis (through VEGFR and FGFR1 inhibition) and tumor immune evasion (through inhibition of CSF-1R) enhances its antitumor activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It exhibits an acceptable safety profile and encouraging antitumor activity in patients with advanced solid tumors, particularly neuroendocrine tumors . The recommended dosage is 300 mg once daily in continuous 28-day cycles until disease progression or unacceptable toxicity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It demonstrated potent tumor growth inhibition in multiple human xenograft models and decreased CD31 expression remarkably, suggesting strong inhibition on angiogenesis through VEGFR and FGFR signaling .
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes metabolism by N-demethylation, mono-oxidation, glucuronidation, and carboxylation, with several metabolites detected in plasma .
Preparation Methods
Synthetic Routes: The synthetic route for surufatinib involves several steps
Starting Materials: The synthesis begins with suitable starting materials.
Key Steps: These include cyclization reactions, functional group transformations, and purification steps.
Final Product: Surufatinib is obtained after the completion of the synthetic sequence.
Industrial Production: Industrial production methods are proprietary, but they likely involve large-scale synthesis, purification, and quality control processes.
Chemical Reactions Analysis
Types of Reactions: Surufatinib undergoes various chemical reactions, including:
Oxidation: Oxidative transformations of specific functional groups.
Reduction: Reduction of certain moieties.
Substitution: Substitution reactions at specific positions.
Oxidation: Reagents like peroxides, chromates, or metal catalysts.
Reduction: Hydrogen gas (H₂) with a suitable catalyst.
Substitution: Halogenating agents (e.g., bromine, chlorine).
Major Products: The major products formed during these reactions depend on the specific reaction conditions and starting materials. Detailed studies would be needed to identify them conclusively.
Scientific Research Applications
Surufatinib’s applications extend beyond cancer treatment:
Chemistry: Researchers study its chemical properties, stability, and reactivity.
Biology: Investigations explore its effects on cellular pathways and gene expression.
Medicine: Clinical trials assess its efficacy against various tumor types.
Industry: Surufatinib’s potential as a therapeutic agent drives interest in pharmaceutical development.
Comparison with Similar Compounds
While I don’t have a comprehensive list of similar compounds, surufatinib’s uniqueness lies in its multi-targeted activity against VEGFR, FGFR, and CSF1R. Further research could reveal additional compounds with similar profiles.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZSNFLLYPYKIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308672-74-3 | |
| Record name | Surufatinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308672743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Surufatinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15106 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SURUFATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K5L1L8S9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
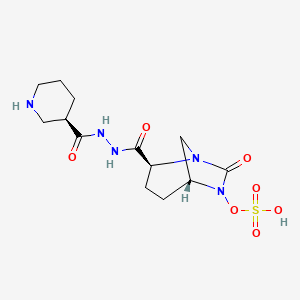
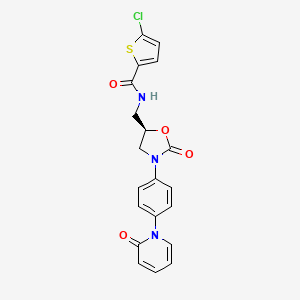
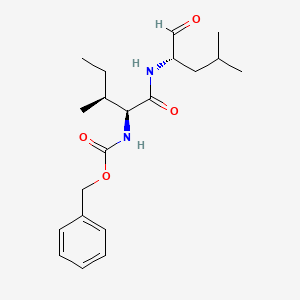

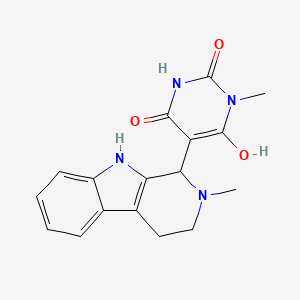
![N-[2-(1H-Indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]propanamide](/img/structure/B611942.png)

![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)
![propan-2-yl 2-[4-[5-chloro-2-(3-cyclohexyl-3-hydroxyprop-1-enyl)-3-hydroxycyclopentyl]but-2-enoxy]acetate](/img/structure/B611950.png)
